molecular formula C11H13N3O B13520774 3-(Quinoxalin-2-yloxy)propan-1-amine

3-(Quinoxalin-2-yloxy)propan-1-amine

Cat. No.: B13520774
M. Wt: 203.24 g/mol
InChI Key: CTZUXTAOJNZENM-UHFFFAOYSA-N
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Description

3-(Quinoxalin-2-yloxy)propan-1-amine is a chemical compound with the molecular formula C11H13N3O It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinoxalin-2-yloxy)propan-1-amine typically involves the reaction of quinoxaline derivatives with appropriate amines. One common method is the aromatic nucleophilic substitution of 4-chloro-8-methylquinoxaline-1-amine with different amines . The reaction is usually carried out in the presence of anhydrous potassium carbonate in a solvent like dimethylformamide (DMF) and stirred overnight .

Industrial Production Methods

Industrial production methods for this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(Quinoxalin-2-yloxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline N-oxides, while reduction reactions may produce dihydroquinoxalines .

Scientific Research Applications

3-(Quinoxalin-2-yloxy)propan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Quinoxalin-2-yloxy)propan-1-amine involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to interact with various enzymes and receptors, leading to their biological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 3-(Quinoxalin-2-yloxy)propan-1-amine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-(Quinoxalin-2-yloxy)propan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a quinoxaline moiety, which is recognized for its diverse biological properties. The structural framework allows for interactions with various biological targets, making it a valuable candidate for drug development.

Anticancer Activity

Research indicates that compounds containing the quinoxaline structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, analogs of quinoxaline have shown low micromolar potency against cancer cells, inducing apoptosis through mechanisms such as caspase activation and PARP cleavage .

Table 1: Antiproliferative Effects of Quinoxaline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
7cBreast Cancer5.0Caspase activation
7dProstate Cancer4.5PARP cleavage
7eLung Cancer6.0Mcl-1 dependent apoptosis

Antibacterial Activity

Quinoxaline derivatives, including this compound, have been investigated for their antibacterial properties. Studies reveal that these compounds can effectively inhibit Gram-positive bacterial strains, including multidrug-resistant isolates. The introduction of amino groups significantly enhances their antibacterial potency .

Table 2: Antibacterial Efficacy of Quinoxaline Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Quinoxaline Derivative AStaphylococcus aureus12 µg/mL
Quinoxaline Derivative BStreptococcus pneumoniae15 µg/mL
Quinoxaline Derivative CEnterococcus faecalis10 µg/mL

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit enzymes involved in critical pathways such as cell proliferation and apoptosis. For example, it has been shown to modulate the activity of kinases that are pivotal in cancer signaling pathways .

Key Pathways Influenced

  • Apoptosis Pathway : Induction of caspase activation leading to programmed cell death.
  • Kinase Inhibition : Targeting specific kinases involved in cancer progression.
  • Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis and function.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinoxaline derivatives, including this compound:

  • Study on Anticancer Activity : A focused library of quinoxaline derivatives was synthesized and screened against a variety of cancer cell lines, leading to the identification of several candidates with promising antiproliferative activity. The study highlighted the importance of substituents on the quinoxaline core in enhancing biological activity .
  • Research on Antibacterial Properties : A series of quinoxaline-based compounds were developed and tested against Gram-positive bacteria, demonstrating significant antibacterial effects and potential for treating infections caused by resistant strains .
  • Mechanistic Insights : Investigations into the mechanism revealed that quinoxaline derivatives could modulate key signaling pathways involved in cancer cell survival and proliferation, providing insights into their therapeutic potential .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

3-quinoxalin-2-yloxypropan-1-amine

InChI

InChI=1S/C11H13N3O/c12-6-3-7-15-11-8-13-9-4-1-2-5-10(9)14-11/h1-2,4-5,8H,3,6-7,12H2

InChI Key

CTZUXTAOJNZENM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OCCCN

Origin of Product

United States

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